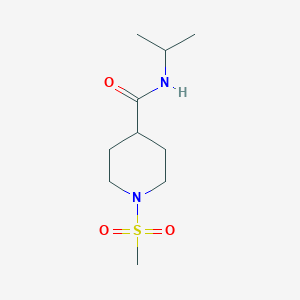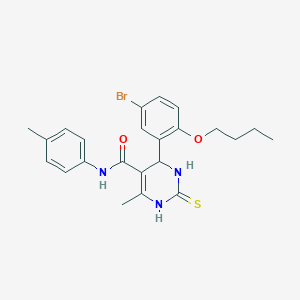
N-isopropyl-1-(methylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-isopropyl-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C10H20N2O3S and its molecular weight is 248.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.11946368 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including those with similar structural motifs to N-isopropyl-1-(methylsulfonyl)-4-piperidinecarboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activities. These compounds have shown significant inhibitory effects on acetylcholinesterase, a key enzyme involved in neurological functions. Some derivatives demonstrated enhanced activity upon substitution, indicating their potential as therapeutic agents against diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Sugimoto et al., 1990).
Drug Delivery Applications
Poly(N-isopropyl acrylamide) (PNIPAM), a polymer closely related to the structural motif of the mentioned compound, has been extensively studied for its thermoresponsive properties. This polymer is widely investigated for applications in drug delivery, demonstrating controlled release mechanisms triggered by temperature changes. The research illustrates PNIPAM's versatility in forming hydrogels and nanocarriers for targeted drug delivery systems, highlighting its potential in the pharmaceutical field (Convertine et al., 2004).
Analytical Chemistry and Chromatography
Significant work has been conducted on the enantioseparation of active pharmaceutical ingredients (APIs) and their intermediates using chromatography techniques. Research involving compounds structurally related to this compound has demonstrated the feasibility of achieving baseline enantioseparation with high resolution. Such methodologies are crucial for the pharmaceutical industry, ensuring the purity and efficacy of chiral drugs (Zhou et al., 2010).
Nanocapsule Synthesis for Therapeutic Applications
The synthesis of pH- and thermo-sensitive nanocapsules incorporating N-isopropyl acrylamide (NIPAM) demonstrates innovative approaches to creating responsive drug delivery systems. These nanocapsules can encapsulate therapeutic agents and release them in response to specific environmental triggers. The development of such nanocapsules opens new pathways for targeted therapy, particularly in cancer treatment (Cao et al., 2012).
Hyperbranched Polymer Synthesis
Research into hyperbranched polymers made from monomers similar in structure to this compound has led to the development of novel materials with wide applications. These polymers, with their highly branched structures, exhibit unique properties useful in drug delivery, catalysis, and material science (Yan & Gao, 2000).
Propriétés
IUPAC Name |
1-methylsulfonyl-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-8(2)11-10(13)9-4-6-12(7-5-9)16(3,14)15/h8-9H,4-7H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVYUJDCJPRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(1-piperidinylsulfonyl)phenyl]-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061837.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B4061840.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4061846.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4061860.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4061872.png)
![N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4061885.png)
![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4061888.png)

![4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol](/img/structure/B4061900.png)
![4-tert-butylphenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate](/img/structure/B4061903.png)
![1-(3,5-dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B4061904.png)
![ethyl 4-{methyl[(3-methyl-2-thienyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B4061908.png)
![N-ethyl-2-(methylamino)-N-[(2E)-3-phenylprop-2-en-1-yl]nicotinamide](/img/structure/B4061909.png)
![1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4061910.png)
